N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine
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Overview
Description
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is a complex organic compound that features a triazole ring, a fluorophenyl group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl alcohol with a suitable methoxy reagent to form 2-(2-fluorophenyl)methoxy intermediate.
Coupling with Triazole: The intermediate is then coupled with a triazole derivative under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ocfentanil: N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide.
Methoxyflurane: A compound with similar methoxy and fluorophenyl groups.
Uniqueness
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is unique due to its combination of a triazole ring with methoxy and fluorophenyl substituents.
Biological Activity
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C16H19ClFNO2 |
Molecular Weight | 311.78 g/mol |
IUPAC Name | 1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine; hydrochloride |
PubChem CID | 2997252 |
Melting Point | Not available |
Boiling Point | Not available |
Synthesis and Structure
The synthesis of triazole derivatives typically involves the reaction of suitable starting materials under specific conditions to yield the desired compound. Various methods have been reported for synthesizing 1,2,4-triazole derivatives, which often include condensation reactions and cyclization processes. The presence of methoxy and fluorophenyl groups in the structure may enhance the biological activity by influencing solubility and binding interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that triazole derivatives possess broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action often involves interference with fungal cell membrane synthesis or inhibition of specific enzymes crucial for microbial survival.
Antifungal Activity
The antifungal activity of triazoles is well-documented. The nitrogen-containing heterocycles have been shown to inhibit the growth of fungi by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes . In particular, derivatives similar to this compound have demonstrated promising results in laboratory settings against pathogenic fungi.
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted on various triazole derivatives demonstrated that modifications at specific positions on the triazole ring significantly affect their antimicrobial potency. For instance, compounds with additional functional groups exhibited enhanced activity against resistant strains .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) on the phenyl rings substantially influence the biological activity of triazole derivatives. The presence of these groups can enhance binding affinity to microbial targets .
Properties
CAS No. |
445410-09-3 |
---|---|
Molecular Formula |
C17H17FN4O2 |
Molecular Weight |
328.34 g/mol |
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H17FN4O2/c1-23-15-8-4-6-12(9-19-17-20-11-21-22-17)16(15)24-10-13-5-2-3-7-14(13)18/h2-8,11H,9-10H2,1H3,(H2,19,20,21,22) |
InChI Key |
TUIVHMOUNWPSLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=NC=NN3 |
solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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